Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
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Overview
Description
Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate is a chemical compound belonging to the pyridinecarboxylate family This compound is characterized by its unique structure, which includes a cyano group, an ethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate typically involves the reaction of 2-ethyl-3-oxo-3,4-dihydro-2H-pyridine-5-carbonitrile with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridinecarboxylates, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
- Ethyl 5-cyano-2-methyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
- 2-ethyl-5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-cyano-2-ethyl-6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-9-8(11(15)16-4-2)5-7(6-12)10(14)13-9/h5H,3-4H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGSXFPUYJKEMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1)C#N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153108 |
Source
|
Record name | Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121017-74-1 |
Source
|
Record name | Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121017741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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